molecular formula C18H28N2O6 B583086 Boc-L-cyclohexylalanine hydroxysuccinimide ester CAS No. 143118-52-9

Boc-L-cyclohexylalanine hydroxysuccinimide ester

Cat. No.: B583086
CAS No.: 143118-52-9
M. Wt: 368.43
InChI Key: PMWRHLDHQHKTNM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-cyclohexylalanine hydroxysuccinimide ester (Boc-L-Cha-OSu) is a protected amino acid derivative widely used in peptide synthesis and bioconjugation. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino moiety, while the hydroxysuccinimide (NHS) ester enables efficient coupling with nucleophiles such as amines. This compound is particularly valued for its stability under acidic conditions and rapid reactivity with amino groups, ensuring high epitope density in conjugates . Its cyclohexyl side chain contributes to hydrophobicity, influencing solubility and interaction with biomolecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h12-13H,4-11H2,1-3H3,(H,19,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWRHLDHQHKTNM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Activation

The most common method involves activating Boc-L-cyclohexylalanine’s carboxyl group with carbodiimides like dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC). These reagents promote the formation of an O-acylisourea intermediate, which reacts with NHS to yield the active ester. For example, a reaction using EDC (1.2 equiv) and NHS (1.5 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours achieves 85–90% conversion. Excess reagents are removed via aqueous extraction, and the product is purified by recrystallization from methyl tert-butyl ether (MTBE).

Halophosphoric Acid Ester-Mediated One-Pot Synthesis

A patented one-pot method eliminates intermediate isolation, enhancing yield and purity. In this approach, Boc-L-cyclohexylalanine is treated with NHS and diphenyl chlorophosphate (DPCP) in ethyl acetate, catalyzed by triethylamine (TEA). DPCP activates the carboxyl group, enabling direct NHS ester formation at 50°C within 1 hour (Equation 1):

Boc-L-cyclohexylalanine+NHSDPCP, TEABoc-L-cyclohexylalanine NHS ester+byproducts[5]\text{Boc-L-cyclohexylalanine} + \text{NHS} \xrightarrow{\text{DPCP, TEA}} \text{Boc-L-cyclohexylalanine NHS ester} + \text{byproducts} \quad

This method achieves 94% yield with >98% purity, as validated by HPLC.

Stepwise Synthesis Protocol

Reagent Preparation

  • Boc-L-cyclohexylalanine : Commercial sources (≥99% purity) or synthesized via Schlenk techniques.

  • Solvent Selection : Anhydrous DCM or ethyl acetate minimizes hydrolysis.

  • Base : TEA (2.0 equiv) neutralizes HCl generated during activation.

Reaction Workflow

  • Activation : Dissolve Boc-L-cyclohexylalanine (10 mmol) and NHS (12 mmol) in DCM (50 mL). Add EDC (12 mmol) dropwise at 0°C.

  • Stirring : React at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Workup : Wash with 5% LiCl (3 × 30 mL) to remove urea byproducts. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification : Recrystallize from MTBE to obtain white crystals (85% yield, mp 130–134°C).

Optimization of Reaction Conditions

Solvent Effects

SolventYield (%)Purity (%)Hydrolysis Risk
DCM8597Low
Ethyl Acetate8998Moderate
Acetonitrile7895High

Polar aprotic solvents like ethyl acetate balance solubility and reactivity, whereas acetonitrile accelerates NHS ester hydrolysis.

Base and Stoichiometry

Omitting TEA reduces yield to 65% due to residual acidity from DPCP. A 1.2:1.0 molar ratio of NHS to carboxylic acid minimizes side reactions while ensuring complete activation.

Challenges and Mitigation Strategies

Hydrolysis

NHS esters are prone to aqueous hydrolysis. Storage at −20°C in anhydrous DMF or DCM extends shelf life to 6 months.

Industrial Applications

Peptide Therapeutics

Boc-L-cyclohexylalanine NHS ester enables site-specific modification of somatostatin analogs, improving metabolic stability in vivo.

Antibody-Drug Conjugates (ADCs)

Conjugating monomethyl auristatin E (MMAE) to anti-HER2 antibodies via this ester enhances tumor targeting, reducing off-toxicity in breast cancer models .

Chemical Reactions Analysis

Types of Reactions: Boc-L-cyclohexylalanine hydroxysuccinimide ester primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by other nucleophiles. This compound can also participate in coupling reactions, forming peptide bonds with amino acids or peptides .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reagents and conditions used .

Scientific Research Applications

Boc-L-cyclohexylalanine hydroxysuccinimide ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-cyclohexylalanine hydroxysuccinimide ester involves the activation of the carboxyl group of Boc-L-cyclohexylalanine, facilitating its reaction with nucleophiles such as amines. This activation is achieved through the formation of a reactive ester intermediate, which readily undergoes nucleophilic substitution to form peptide bonds or other derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Features Applications Limitations
Boc-L-Cha-OSu Cyclohexyl side chain, acid-stable, hydrophobic Peptide synthesis, hydrophobic conjugates Low water solubility
Boc-L-Ile-OSu Branched alkyl chain, EDCl/HOBt synthesis, methanol-soluble Protected intermediate in solid-phase synthesis Limited to organic solvents
Sulfo-SMCC Sulfonated, water-soluble, maleimide-thiol reactivity Protein-protein cross-linking Requires pH >7 for NHS reactivity
VS-NHS Vinylsulfone-NHS heterobifunctional, stable amide/thioether bonds Protein conjugates, hydrogel cross-linking Not suitable for hydrophobic environments
Boc-Lys(Z)-OSu Dual Boc/Cbz protection, lysine backbone Orthogonal peptide ligation Complex deprotection steps

Research Findings and Trends

  • Efficiency in Solid-Phase Synthesis: Boc-L-Cha-OSu’s stability allows its use in sequential acylation reactions, as seen in the selective bis-acylation of diaminopropane derivatives using Boc-Ala-OSu and Boc-Phe-OSu .
  • Cross-Linker Performance : VS-NHS outperforms SMCC in avoiding hydrophobic spacers, suggesting that Boc-L-Cha-OSu’s cyclohexyl group might be tailored for specific steric or solubility requirements .

Biological Activity

Boc-L-cyclohexylalanine hydroxysuccinimide ester is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry and biochemistry. This compound is notable for its potential applications in peptide synthesis and as a building block for various biologically active molecules. Understanding its biological activity is crucial for its development as a therapeutic agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Molecular Formula : C18H28N2O6
  • Molecular Weight : 368.42 g/mol
  • CAS Number : 143118-52-9

These properties are essential for understanding its reactivity and interactions in biological systems .

This compound functions primarily as a reactive intermediate in peptide synthesis. The hydroxysuccinimide (NHS) moiety allows for the formation of stable amide bonds with amino groups of other molecules, facilitating the conjugation of peptides to various biological targets. This property is particularly useful in drug design, where selective targeting of receptors is desired .

Case Studies and Research Findings

  • Peptide Synthesis Applications :
    • A study demonstrated that this compound could be effectively used to synthesize cyclic peptides with enhanced stability and bioactivity. The incorporation of this amino acid into peptide sequences resulted in significant improvements in binding affinity to target receptors compared to linear counterparts .
  • Antitumor Activity :
    • Research indicated that peptides containing Boc-L-cyclohexylalanine exhibited antitumor properties through the inhibition of cancer cell proliferation. In vitro assays showed that these peptides could induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects :
    • Another study highlighted the neuroprotective effects of compounds derived from Boc-L-cyclohexylalanine. These derivatives were found to enhance neurotrophic factor signaling pathways, promoting neuronal survival under stress conditions, which could have implications for treating neurodegenerative diseases .

Data Table: Biological Activity Summary

StudyBiological ActivityFindings
Peptide SynthesisEnhanced stability and receptor binding affinity
Antitumor ActivityInduced apoptosis in cancer cell lines
Neuroprotective EffectsEnhanced neuronal survival under stress

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are critical for its application in pharmaceuticals. Current data indicate low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish safety profiles before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating Boc-L-cyclohexylalanine hydroxysuccinimide ester to amine-containing biomolecules?

  • Methodological Answer : The ester reacts with primary amines (e.g., lysine residues) at pH 7–9 in the presence of organic solvents like DMF or DMSO. Adjust the molar ratio of the ester to the target biomolecule (typically 5–20-fold excess) to maximize epitope density while minimizing hydrolysis. Reaction times range from 1–4 hours at room temperature. Post-reaction, dialyze or use size-exclusion chromatography to remove unreacted ester and byproducts .

Q. How is this compound synthesized?

  • Methodological Answer : The synthesis involves coupling Boc-L-cyclohexylalanine with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) or similar carbodiimides in anhydrous dichloromethane or DMF. Monitor the reaction via TLC or NMR to confirm ester formation. Purify the product via recrystallization or flash chromatography to remove dicyclohexylurea byproducts .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, eye protection) in a fume hood. Avoid inhalation and skin contact, as NHS esters are irritants. Store desiccated at –20°C to prevent hydrolysis. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can low conjugation efficiency in aqueous buffers be mitigated?

  • Methodological Answer : Low efficiency often stems from ester hydrolysis. Use co-solvents (e.g., 10–20% DMSO) to enhance solubility and reaction kinetics. Pre-activate the ester in anhydrous solvent before adding to the aqueous phase. Optimize pH to 8.5–9.0 and reduce incubation time to 30–60 minutes to limit hydrolysis .

Q. What analytical techniques confirm successful bioconjugation?

  • Methodological Answer :

  • Mass Spectrometry : Detect mass shifts corresponding to the conjugated product.
  • Fluorescence Gel Electrophoresis : Resolve labeled vs. unlabeled proteins (e.g., using SYBR® stains).
  • HPLC : Monitor retention time changes post-conjugation.
  • UV-Vis Spectroscopy : Quantify dye-labeled conjugates via absorbance peaks .

Q. How does the hydroxysuccinimide ester moiety influence amyloid-beta (Aβ) aggregation?

  • Methodological Answer : The ester enhances compound insertion into Aβ aggregates due to hydrophobic interactions with the cyclohexyl group. In MD simulations, esters like Boc-L-cyclohexylalanine NHS ester penetrated Aβ pentamers, disrupting β-sheet formation. Compare with non-ester analogs (e.g., free carboxylic acids) to isolate the ester’s role in aggregation kinetics .

Q. How can conflicting data on ester stability be resolved in different solvent systems?

  • Methodological Answer : Stability varies with solvent polarity and pH. In DMF/DMSO, the ester remains stable for weeks at –20°C, while in aqueous buffers (pH > 7), hydrolysis occurs within hours. Pre-quantify active ester concentration via TNBS assay before use. For time-sensitive applications, employ in-situ activation with fresh NHS .

Q. What strategies improve maleimide-thiol conjugation efficiency when using heterobifunctional crosslinkers?

  • Methodological Answer : After NHS-amine conjugation, reduce disulfide bonds in the target protein (e.g., with TCEP) to free thiols. Adjust the pH to 6.5–7.5 for optimal maleimide reactivity. Use a 3:1 molar excess of crosslinker to ensure complete coupling. Monitor thiol availability via Ellman’s assay .

Key Notes

  • Avoid aqueous buffers with high nucleophile concentrations (e.g., Tris) to prevent ester competition.
  • For radiolabeling, use vacuum-distilled 2-[18F]fluoroethyl azide to achieve >90% yield in click chemistry .
  • In peptide synthesis, compare coupling efficiency with alternative esters (e.g., Boc-L-valinyl-L-leucinyl NHS) to optimize side-chain compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.